2-(Benzyloxy)-5-fluorooxane
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Overview
Description
2-(Benzyloxy)-5-fluorooxane is an organic compound that features a benzyloxy group and a fluorine atom attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-fluorooxane typically involves the reaction of a benzyloxy precursor with a fluorinated reagent under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the formation of carbon-carbon bonds between the benzyloxy group and the fluorinated oxane ring . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-5-fluorooxane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-(Benzyloxy)-5-fluorooxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-fluorooxane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Benzyloxy)ethanol: This compound features a benzyloxy group attached to an ethanol molecule and is used in similar applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a benzyloxy group and a hydroxy group attached to a benzaldehyde ring and is used in the synthesis of Schiff base ligands.
Uniqueness: 2-(Benzyloxy)-5-fluorooxane is unique due to the presence of both a benzyloxy group and a fluorine atom on an oxane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
645413-08-7 |
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Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-fluoro-2-phenylmethoxyoxane |
InChI |
InChI=1S/C12H15FO2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
KRJWFJCZDZRCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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